Dual Enzyme Inhibition: Preferential BChE and MAO-A Activity vs. AChE-Selective Agents
Desoxypeganine hydrochloride is a potent and orally active inhibitor of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) and a selective inhibitor of monoamine oxidase A (MAO-A) . Its IC50 values are 2 μM for BChE, 17 μM for AChE, and 2 μM for MAO-A . In contrast, the clinically used Alzheimer's drug donepezil (E2020) is a highly selective AChE inhibitor with IC50 values of 8.12 nM for bovine AChE and 11.6 nM for human AChE .
| Evidence Dimension | IC50 for enzyme inhibition |
|---|---|
| Target Compound Data | BChE: 2 μM; AChE: 17 μM; MAO-A: 2 μM |
| Comparator Or Baseline | Donepezil (E2020): AChE (bovine) 8.12 nM; AChE (human) 11.6 nM |
| Quantified Difference | Desoxypeganine is ~2000-fold less potent against AChE but uniquely inhibits BChE and MAO-A with similar potency. |
| Conditions | In vitro enzymatic assays (specific assay details not provided in source). |
Why This Matters
This unique profile makes it a valuable tool for studying the role of BChE and MAO-A in neurodegeneration and addiction, distinct from AChE-selective agents like donepezil.
